3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S2/c20-14-2-1-3-15(21)13(14)10-29-16-8-9-28-17(16)18(26)25-11-4-6-12(7-5-11)27-19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXAEQSMOLYGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121987 | |
| Record name | 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-99-8 | |
| Record name | 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring. One common approach is the reaction of 2,6-dichlorobenzyl chloride with thiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the intermediate thiophene sulfide. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under coupling conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione derivatives.
Reduction: Reduction reactions can produce thiophene-2-ylmethanol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy phenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Sulfanyl vs. Sulfonyl Groups: The sulfonyl derivative (CAS 251097-54-8) exhibits a higher molecular weight (510.33 vs. 476.34) and boiling point due to additional oxygen atoms and stronger dipole interactions .
Substituent Effects :
Biological Activity
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide (CAS Number: 251097-09-3) has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H12Cl2F3NO3S2 |
| Molecular Weight | 494.34 g/mol |
| Purity | >90% |
| CAS Number | 251097-09-3 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, derivatives of thiophenecarboxamide have shown significant activity against various bacterial strains.
-
Mechanism of Action :
- The compound inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.
- For instance, it has been noted to act as a dual inhibitor of DNA gyrase and topoisomerase IV in Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant strains .
- Comparative Efficacy :
Antifungal Activity
The compound has also demonstrated antifungal properties. Research indicates that it can effectively inhibit the growth of fungi such as Candida albicans.
- In Vitro Studies :
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties.
-
Cell Line Studies :
- Cytotoxicity assays conducted on various cancer cell lines (e.g., SW480, SW620) indicated moderate antitumor activity with IC50 values ranging from 148.26 to 187.66 μM against NIH/3T3 cells .
- Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the phenyl moiety significantly influence biological activity. The incorporation of electronegative substituents like fluorine and chlorine enhances both antimicrobial and anticancer effects by improving the compound's lipophilicity and binding affinity to target enzymes .
Case Study 1: Antimicrobial Efficacy Against MRSA
A study demonstrated that derivatives similar to thiophenecarboxamide exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound's framework.
Case Study 2: Antifungal Action
In another investigation, the compound was tested against clinical isolates of Candida species. Results showed that it effectively inhibited fungal growth at concentrations comparable to those used for established antifungal drugs, indicating its potential for treating fungal infections resistant to current therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
